molecular formula C19H23NOS2 B2984666 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide CAS No. 2034575-07-8

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

Cat. No.: B2984666
CAS No.: 2034575-07-8
M. Wt: 345.52
InChI Key: ITFOLZZNWBRCDK-UHFFFAOYSA-N
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Description

Product Name: 3-(Phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide CAS Number: To be determined (TBD) For Research Use Only. Not intended for diagnostic or therapeutic uses. Overview This compound is a synthetic organic molecule featuring a propanamide core substituted with a phenylthio group and a complex cyclopentylmethyl amine moiety incorporating a thiophene heterocycle. The presence of both phenylthio and thiophene groups within its structure suggests potential for interesting electronic properties and diverse interaction with biological targets. Compounds with similar structural motifs, particularly those containing the propanamide backbone, are frequently investigated in medicinal chemistry and pharmacology for their receptor binding activities . Potential Research Applications Based on its structural features, this compound may be of interest for: • Medicinal Chemistry Research: Serves as a synthetic intermediate or a lead compound for the development of novel pharmacologically active molecules. The propanamide structure is a common scaffold found in compounds studied for their interactions with central nervous system targets . • Chemical Biology: Can be used as a tool compound to probe biological pathways and protein function in vitro. • Structure-Activity Relationship (SAR) Studies: Useful for exploring the relationship between chemical structure and biological activity in the design of new chemical entities. Handling and Storage Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory environment. Specific storage conditions and stability data should be provided upon product availability and characterization.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFOLZZNWBRCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide moiety may produce primary or secondary amines .

Scientific Research Applications

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiophene ring and phenylthio group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents References
This compound (Target) C₁₉H₂₂N₂OS₂* ~345 (estimated) Cyclopentyl-thiophen-3-ylmethyl, phenylthio N/A
N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide (Compound 52) C₁₅H₁₉NOS* ~263 (estimated) Cyclopentyl, phenylthio, methylamide
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide C₁₄H₁₉NO₂S 265.37 Cyclopropane, hydroxymethyl
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide C₁₇H₂₁N₃O₃S 347.4 Oxadiazole, tetrahydro-2H-pyran-4-yl

*Estimated based on structural analysis.

Key Observations

Impact of Substituents on Lipophilicity :

  • The target compound’s cyclopentyl-thiophen-3-ylmethyl group increases lipophilicity compared to the methyl group in Compound 52 (). This may enhance membrane permeability but reduce aqueous solubility.
  • The hydroxymethyl group in ’s analog introduces polarity, likely improving solubility but limiting blood-brain barrier penetration.

Molecular Weight and Bioavailability :

  • Higher molecular weight analogs (e.g., : 347.4 g/mol) may face challenges in oral bioavailability, whereas lower-weight compounds (e.g., : 265.37 g/mol) could exhibit favorable pharmacokinetics.

Sulfur Content and Metabolic Stability :

  • Both the target compound and its analogs contain sulfur atoms (phenylthio, thiophene), which may confer resistance to oxidative metabolism but increase risk of drug-drug interactions via cytochrome P450 inhibition.

Biological Activity

The compound 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}

This structure includes a phenylthio group and a cyclopentyl moiety, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with specific cellular pathways, particularly those involved in apoptosis and cell proliferation. The presence of the phenylthio group suggests potential interactions with proteins involved in these pathways, possibly influencing the Bcl-2 family of proteins, which are known regulators of apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to This compound . For instance, compounds containing a similar 3-phenylthiophene core have shown sub-micromolar binding affinities to Mcl-1 and Bcl-2, indicating their role in inducing apoptosis in cancer cells. Specifically:

  • Binding Affinity : Ki values for Mcl-1 range from 0.3 to 0.4 μM, while Bcl-2 shows a Ki of approximately 1 μM.
  • Cytotoxicity : These compounds demonstrated significant cytotoxic effects on tumor cells, with IC50 values below 10 μM .

Apoptosis Induction

Apoptotic assays performed on HL-60 cells revealed that these compounds induce apoptosis through the mitochondrial pathway. The mechanism involves the disruption of mitochondrial membrane potential and subsequent activation of caspases, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeMeasurement MethodResult
Binding AffinitySurface Plasmon ResonanceKi = 0.3 - 1 μM
CytotoxicityMTT AssayIC50 < 10 μM
Apoptosis InductionFlow CytometryIncreased Annexin V positivity

Case Study: Compound Optimization

A study focused on optimizing derivatives of similar compounds revealed that modifications to the phenylthio group significantly enhanced binding affinity to apoptotic targets. The optimized derivatives showed improved selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with the synthesis of the cyclopentylmethylamine core by reacting cyclopentanone with thiophen-3-yl magnesium bromide, followed by reductive amination (e.g., NaBH₃CN) to introduce the methylamine group .
  • Step 2 : Incorporate the phenylthio moiety via nucleophilic substitution using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Optimize coupling reactions (e.g., EDC/HOBt) to attach the propanamide chain, monitoring purity via HPLC .
  • Yield Improvement : Use iterative solvent screening (e.g., DCM vs. THF) and catalyst optimization (e.g., Pd-based catalysts for cross-coupling steps) .

Q. How can spectroscopic techniques (NMR, MS, FT-IR) be employed to confirm the structure and purity of the compound?

  • NMR :

  • ¹H NMR : Identify the cyclopentylmethyl group (δ 1.5–2.5 ppm, multiplet) and thiophen-3-yl protons (δ 7.0–7.5 ppm, aromatic splitting) .
  • ¹³C NMR : Verify the propanamide carbonyl signal (δ ~170 ppm) and sulfur-related deshielding in the phenylthio group .
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 386.12) and rule out impurities .
    • FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and thioether C-S bond (~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its potential therapeutic applications?

  • In Vitro :

  • Screen for kinase inhibition (e.g., EGFR or MAPK) using fluorescence-based assays .
  • Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
    • In Silico : Perform docking studies with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Strategy :

  • Modifications : Introduce substituents on the phenylthio group (e.g., electron-withdrawing -NO₂ or -CF₃) to enhance binding affinity .
  • Cyclopentyl Variants : Replace the cyclopentyl ring with cyclohexyl or bicyclic systems to study steric effects on target engagement .
  • Biological Validation : Compare IC₅₀ values across analogs using dose-response curves and statistical analysis (e.g., ANOVA) .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Cross-validate enzyme inhibition results with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Purity Checks : Use LC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) that may skew bioactivity .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability in binding pockets .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic pathways?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Metabolite ID : Employ GLORYx to predict Phase I/II metabolites, focusing on sulfur oxidation and amide hydrolysis .
    • Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Chemistry :

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Optimize catalytic systems (e.g., flow chemistry) to enhance reproducibility and reduce byproducts .
    • Quality Control : Implement PAT (process analytical technology) for real-time monitoring of reaction intermediates .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Check for cell line-specific expression of metabolic enzymes (e.g., CYP3A4) that may activate/prodrug the compound .
  • Use siRNA knockdown to identify resistance mechanisms .
    • Statistical Methods : Apply Benjamini-Hochberg correction to minimize false positives in high-throughput screens .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
  • Thermal Stability : Perform TGA (thermogravimetric analysis) to assess decomposition thresholds .

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